![molecular formula C21H23N5O2 B2792468 2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2320923-73-5](/img/structure/B2792468.png)
2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dyslipidemia Treatment
This compound has been identified as a potential therapeutic agent for the treatment of dyslipidemia. It acts as a selective thyroid hormone receptor β (THR-β) agonist, which is beneficial for lipid level management. The THR-β is primarily active in the liver, influencing lipid metabolism without the adverse cardiac effects mediated by thyroid hormone receptor α (THR-α) .
Nonalcoholic Fatty Liver Disease (NAFLD)
Due to its action on lipid metabolism through THR-β, this compound may also be beneficial in the treatment of NAFLD. By improving lipid profiles, it could reduce liver fat accumulation and inflammation, which are key factors in NAFLD progression .
Cardiovascular Risk Reduction
By lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides, this compound could reduce the risk of cardiovascular diseases. Its selectivity for THR-β over THR-α suggests it could achieve this without significant cardiac side effects .
Obesity Management
The compound’s influence on lipid metabolism suggests it could be used as part of obesity management strategies. By modulating the activity of THR-β, it may help in reducing body weight and preventing obesity-related complications .
Thyroid Hormone Imbalance Correction
Patients with thyroid hormone imbalances, particularly those with low THR-β activity, could benefit from this compound. It could serve as a supplement or replacement therapy to restore normal metabolic function .
Lipid Disorder Research
The compound can be used as a research tool to study lipid disorders. Its selectivity and potency make it an excellent candidate for in vitro and in vivo studies to understand lipid metabolism and the role of thyroid hormone receptors .
Drug Development and Optimization
As a highly selective THR-β agonist, this compound provides a template for the development of new drugs targeting lipid metabolism disorders. It can be used to study structure-activity relationships and optimize therapeutic efficacy and safety .
特性
IUPAC Name |
2-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c22-12-15-11-16-13-28-10-7-18(16)23-21(15)25-8-5-17(6-9-25)26-20(27)4-3-19(24-26)14-1-2-14/h3-4,11,14,17H,1-2,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNLSCCSVLYXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。